(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This can be done via multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines . Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with molecular targets such as kinases. By inhibiting specific kinases, it can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of cancer cell growth and the prevention of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Brivanib Alaninate: A dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Uniqueness
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for drug development and therapeutic applications .
Eigenschaften
Molekularformel |
C8H10N4 |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(2-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-4-8-2-7(3-9)5-12(8)11-6/h2,4-5H,3,9H2,1H3 |
InChI-Schlüssel |
XCZXECNNYPBOCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=C(C=C2C=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.